molecular formula C34H22N2 B14044393 2-(9H-Carbazol-3-yl)-5-phenyl-5H-benzo[b]carbazole

2-(9H-Carbazol-3-yl)-5-phenyl-5H-benzo[b]carbazole

Cat. No.: B14044393
M. Wt: 458.5 g/mol
InChI Key: XQZDOLZLLANQDU-UHFFFAOYSA-N
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Description

2-(9H-Carbazol-3-yl)-5-phenyl-5H-benzo[b]carbazole is a complex organic compound that belongs to the family of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent hole-transport abilities . This compound has a unique structure that makes it suitable for various applications in organic electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Carbazol-3-yl)-5-phenyl-5H-benzo[b]carbazole typically involves multiple steps, including the formation of the carbazole core and subsequent functionalization. One common method involves the cyclization of phenylhydrazine with cyclohexanone, followed by a series of rearrangement and oxidation reactions . The reaction conditions often require the use of strong acids like hydrochloric acid and oxidizing agents such as red lead.

Industrial Production Methods

Industrial production of carbazole derivatives, including this compound, often involves the distillation of coal tar, where carbazole concentrates in the anthracene distillate . Modern techniques include selective crystallization from molten coal tar at high temperatures or low pressures .

Chemical Reactions Analysis

Types of Reactions

2-(9H-Carbazol-3-yl)-5-phenyl-5H-benzo[b]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, oxidizing agents, and reducing agents. The conditions often involve high temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 2-(9H-Carbazol-3-yl)-5-phenyl-5H-benzo[b]carbazole involves its interaction with various molecular targets and pathways. It can inhibit pro-inflammatory cytokine synthesis, activator protein-1 (AP-1) activity, and epidermal growth factor receptor (EGFR) activation . These interactions contribute to its pharmacological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(9H-Carbazol-3-yl)-5-phenyl-5H-benzo[b]carbazole stands out due to its unique structure, which combines the properties of carbazole with additional functional groups that enhance its stability and electronic properties. This makes it particularly suitable for advanced applications in organic electronics and materials science .

Properties

Molecular Formula

C34H22N2

Molecular Weight

458.5 g/mol

IUPAC Name

2-(9H-carbazol-3-yl)-5-phenylbenzo[b]carbazole

InChI

InChI=1S/C34H22N2/c1-2-10-26(11-3-1)36-33-17-15-25(20-29(33)30-19-22-8-4-5-9-23(22)21-34(30)36)24-14-16-32-28(18-24)27-12-6-7-13-31(27)35-32/h1-21,35H

InChI Key

XQZDOLZLLANQDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)NC6=CC=CC=C65)C7=CC8=CC=CC=C8C=C72

Origin of Product

United States

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